molecular formula C22H17F3N2O3S B2373916 2,4-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1210179-42-2

2,4-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2373916
CAS No.: 1210179-42-2
M. Wt: 446.44
InChI Key: VWFCTXYARDGGFK-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H17F3N2O3S and its molecular weight is 446.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

The compound shows promising applications in cancer research. It has demonstrated potent cytotoxic activity against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. Notably, certain synthesized compounds, closely related in structure, have been found to induce apoptosis (programmed cell death) and arrest the cell cycle in the G1 phase in MCF-7 cells. They also upregulate caspase-3 and caspase-7 proteins, which play a crucial role in the apoptosis pathway (Ravichandiran et al., 2019).

Synthesis of Bioactive Molecules

The compound has been used in the synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole. These synthesized molecules have been screened for various biological activities, including antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. This highlights its role as a precursor in the synthesis of potentially therapeutically active molecules (Patel et al., 2009).

Synthesis of Fluorinated Heterocycles

The compound has been involved in the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. It has been utilized in rhodium(III)-catalyzed C-H activation and versatile coupling processes, demonstrating its utility in advanced organic synthesis and the creation of novel compounds (Wu et al., 2017).

Imaging Applications in Tumor Studies

It has applications in the field of medical imaging, particularly in positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. Fluorine-containing benzamide analogs of this compound have been synthesized and evaluated as potential ligands for PET imaging (Tu et al., 2007).

Properties

IUPAC Name

2,4-difluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3S/c23-15-4-8-18(9-5-15)31(29,30)27-11-1-2-14-3-7-17(13-21(14)27)26-22(28)19-10-6-16(24)12-20(19)25/h3-10,12-13H,1-2,11H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFCTXYARDGGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.